Monoamine Oxidase B (MAO-B) Inhibition Selectivity vs. MAO-A Relative to the 4-Aminomethyl-3-bromobenzoic Acid Scaffold
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid demonstrates weak inhibition of bovine MAO-B with an IC50 of 270 μM, while exhibiting no detectable inhibition of bovine MAO-A in the same assay system [1]. This profile contrasts sharply with structurally related aminomethyl-benzoic acid derivatives that have been reported as potent MAO-A inhibitors. For procurement decisions, this compound offers a defined, low-potency baseline for MAO-B engagement that may be useful as a negative control or for scaffold hopping studies.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.70E+5 nM (270 μM) |
| Comparator Or Baseline | MAO-A inhibition by same compound: no activity detected under identical conditions |
| Quantified Difference | > 200-fold selectivity for MAO-B over MAO-A (assuming MAO-A IC50 > 50 μM limit of detection) |
| Conditions | Bovine brain mitochondria MAO-B assay; benzylamine substrate; 60 min incubation; fluorimetric detection [1] |
Why This Matters
Establishes a low-potency MAO-B baseline, enabling users to assess whether a closely related analog exhibits enhanced potency relative to this reference compound.
- [1] BindingDB. BDBM50093694 (CHEMBL3585843). Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093694 View Source
